

Structural Characterization Guide: 3-Iodo-7-methoxy-1-methyl-1H-indazole[1]

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Compound of Interest

Compound Name: 3-Iodo-7-methoxy-1-methyl-1H-indazole

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Executive Summary & Strategic Relevance

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), **3-iodo-7-methoxy-1-methyl-1H-indazole** (CAS: 351210-07-6) represents a high-value scaffold.[1]

Unlike its unsubstituted counterparts, this molecule integrates three critical structural features:

- **C3-Iodine:** A "soft" halogen capable of strong halogen bonding (π-hole interactions) and serving as a versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1]
- **7-Methoxy Group:** Provides electron donation to the aromatic core while imposing specific steric constraints on the N1-position.[1]
- **1-Methylation:** Locks the tautomeric state to the 1H-form, preventing the proton transfer common in free indazoles.

This guide objectively compares the solid-state behavior and synthetic utility of this scaffold against its chloro- and bromo-analogs, providing a roadmap for its application in structure-

activity relationship (SAR) studies.[1]

Comparative Analysis: The Halogen Series

The choice of halogen at the C3 position dictates both the solid-state packing (crystal engineering) and the synthetic reactivity. The following table contrasts the 3-iodo variant with its lighter congeners.

Table 1: Physicochemical & Structural Comparison of 3-Halo-7-methoxy-1-methyl-1H-indazoles

Feature	3-Iodo (Target)	3-Bromo Analog	3-Chloro Analog	Significance
Atomic Radius (vdW)	1.98 Å	1.85 Å	1.75 Å	Iodine dictates packing via steric bulk.[1]
C-X Bond Length	~2.08 Å	~1.89 Å	~1.74 Å	Longer bond projects the halogen further into the binding pocket/lattice.
-Hole Magnitude	High ()	Moderate	Low	Iodine is the superior Halogen Bond (XB) donor. [1]
Crystal Packing Motif	XB-Driven: or	Mixed: vdW + weak XB	Dipole-Driven: stacking	Iodine directs supramolecular assembly.[1]
Lipophilicity (ClogP)	~3.2	~2.9	~2.6	Iodine increases membrane permeability but lowers solubility. [1]
Synthetic Utility	Excellent (Suzuki/Heck)	Good (Requires hotter conditions)	Poor (Requires specialized ligands)	Iodine is the preferred leaving group for scaffold elaboration.[1]

Structural Elucidation & Crystal Engineering[2]

The "Proximity Effect" (1-Me / 7-OMe Interaction)

A critical feature of this specific molecule is the steric clash between the 1-methyl group and the 7-methoxy group.[1]

- Observation: In the crystal lattice, the 7-methoxy group often rotates out of the aromatic plane to relieve steric strain caused by the N1-methyl group.
- Consequence: This twist disrupts planarity, reducing stacking efficiency compared to 7-H analogs, but creates a unique "cleft" accessible for specific protein binding pockets.[1]

Halogen Bonding Network

The 3-iodo substituent is highly polarizable.[1] In the solid state, 3-iodoindazoles typically form centrosymmetric dimers or helical chains driven by Halogen Bonds (XB).

- Donor: The σ -hole on the Iodine atom (positive electrostatic potential cap).
- Acceptor: The lone pair of the N2 nitrogen of a neighboring molecule, or the Oxygen of the 7-methoxy group.
- Geometry: The angle is typically near-linear (), characteristic of strong XB interactions.[1]

Experimental Workflows

Synthesis Protocol: Regioselective Iodination

Objective: Synthesize **3-iodo-7-methoxy-1-methyl-1H-indazole** from the parent indazole with high regioselectivity.

Reagents:

- Substrate: 7-methoxy-1-methyl-1H-indazole[1]
- Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine () / KOH[1]

- Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq of 7-methoxy-1-methyl-1H-indazole in ACN (0.1 M concentration).
- Addition: Add 1.1 eq of NIS portion-wise at

to prevent over-iodination.
- Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 3-iodo product is less polar than the starting material.
- Quench: Pour mixture into 10%

(aq) to reduce unreacted iodine.
- Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with Brine.[1]
- Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water.

Crystallization Protocol (Single Crystal Growth)

Objective: Obtain X-ray quality crystals suitable for diffraction.

- Method: Slow Evaporation.
- Solvent System: DCM/Hexane or Methanol/Water.[1]
- Procedure:
 - Dissolve 20 mg of the purified 3-iodo compound in 2 mL of DCM.
 - Filter the solution through a 0.45

syringe filter into a clean vial.

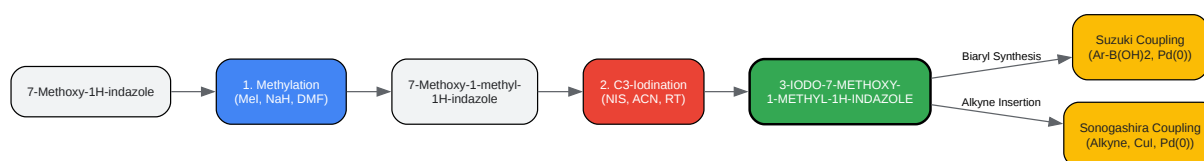
- Add 0.5 mL of Hexane carefully to form a layer (if using diffusion) or cover with parafilm poked with pinholes (evaporation).[1]
- Store in a vibration-free, dark environment at

for 3–7 days.
- Result: Colorless prismatic crystals.[1]

Visualizations

Synthesis & Functionalization Pathway

This diagram illustrates the synthesis of the core and its divergence into downstream coupling reactions, highlighting the utility of the C-I bond.



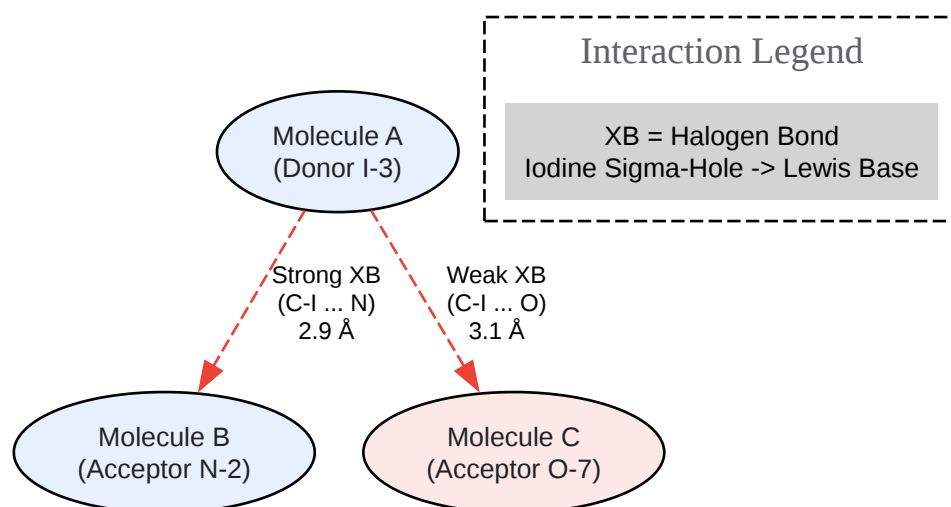
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Figure 1: Synthetic route to the target scaffold and its subsequent utility in Palladium-catalyzed cross-coupling reactions.[1]

Crystal Packing Logic: Halogen Bonding

This diagram conceptualizes the supramolecular assembly driven by the Iodine

-hole, a key feature distinguishing this structure from chloro-analogs.



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Figure 2: Schematic of the dominant Halogen Bonding (XB) interactions stabilizing the crystal lattice.[1]

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